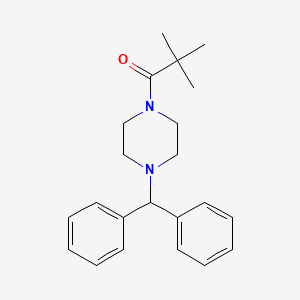

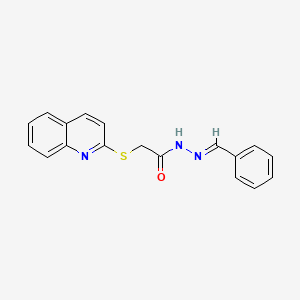

![molecular formula C25H25N3O2 B5569037 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide and its derivatives can be synthesized using various methods. One approach involves the Ugi four-component reaction, a versatile method that allows for the creation of complex molecules through the combination of multiple simpler components. This method has been successfully used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives with significant biological activity (Edraki et al., 2015).

Molecular Structure Analysis

The molecular structure of N-[2-(4-Acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups, bonding patterns, and overall molecular architecture. Studies have used these techniques for structural confirmation of similar compounds, aiding in understanding their chemical nature and potential interactions (Hussain et al., 2016).

Chemical Reactions and Properties

This compound can participate in various chemical reactions due to its functional groups. These reactions can be utilized to modify the molecule and create derivatives with different properties and potential applications. For example, the N-formamide derivatives of l-piperazine-2-carboxylic acid have shown high enantioselectivity in catalytic reactions, demonstrating the versatility of piperazine derivatives in chemical synthesis (Wang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Metabolic Disposition in Various Species

Casopitant, a derivative of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, is a potent neurokinin-1 (NK1) receptor antagonist. It has been studied for its metabolic disposition in mice, rats, and dogs, showing rapid absorption and primarily fecal excretion of metabolites. Notable sex-related differences in elimination rates were observed in rats, and multiple oxidation routes and conjugation with glucuronic acid were identified as primary metabolic pathways (Miraglia et al., 2010).

Inhibition of β-Secretase (BACE1)

N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, structurally related to N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, have been synthesized and evaluated as inhibitors of β-secretase (BACE1). These compounds showed promise in inhibitory activities, potentially contributing to Alzheimer's disease treatment (Edraki et al., 2015).

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the core structure of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, have shown significant anti-acetylcholinesterase activity. This activity is enhanced by substituting the benzamide with bulky moieties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Disposition and Metabolism in Humans

The disposition and metabolism of Casopitant in humans involve extensive metabolism, with major circulating metabolites being hydroxylated and deacetylated derivatives. The drug is largely excreted through feces, and negligible amounts are excreted unchanged (Pellegatti et al., 2009).

Motilin Receptor Agonist

GSK962040, a derivative of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, acts as a motilin receptor agonist. This compound showed potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, suggesting its application in gastrointestinal disorders (Westaway et al., 2009).

Lewis Basic Catalysts

Compounds derived from l-piperazine-2-carboxylic acid, related to the chemical structure , have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines. These have shown high enantioselectivity and yield, indicating potential applications in organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).

Silent 5-HT1A Receptor Antagonist

WAY-100635, a phenylpiperazine derivative structurally similar to N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide, is a selective antagonist of the 5-HT1A receptor. It showed potent antagonism in various behavioral models, indicating its utility in studying 5-HT1A receptor function and potential therapeutic applications (Forster et al., 1995).

Wirkmechanismus

This compound acts as an inhibitor of osteoclast differentiation . It affects the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis . Moreover, it significantly attenuates the protein levels of CtsK, a critical protease involved in bone resorption .

Eigenschaften

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-19(29)27-15-17-28(18-16-27)24-10-6-5-9-23(24)26-25(30)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGFZDYWMGVEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)